molecular formula C13H18O B14145648 Cyclohexanol, 2-(2-methylphenyl)-, trans- CAS No. 6125-71-9

Cyclohexanol, 2-(2-methylphenyl)-, trans-

Cat. No.: B14145648
CAS No.: 6125-71-9
M. Wt: 190.28 g/mol
InChI Key: FTDCRHPZMQFMID-QWHCGFSZSA-N
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Description

Cyclohexanol, 2-(2-methylphenyl)-, trans- is an organic compound with the molecular formula C13H18O It is a derivative of cyclohexanol where a 2-methylphenyl group is attached to the second carbon of the cyclohexanol ring in a trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanol, 2-(2-methylphenyl)-, trans- can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of cyclohexanol with 2-methylphenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve the desired trans configuration.

Industrial Production Methods

In industrial settings, the production of Cyclohexanol, 2-(2-methylphenyl)-, trans- often involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 2-(2-methylphenyl)-, trans- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form cyclohexane derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 2-(2-methylphenyl)cyclohexanone or 2-(2-methylphenyl)cyclohexanoic acid.

    Reduction: Formation of 2-(2-methylphenyl)cyclohexane.

    Substitution: Formation of nitro or sulfonic acid derivatives of the aromatic ring.

Scientific Research Applications

Cyclohexanol, 2-(2-methylphenyl)-, trans- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.

Mechanism of Action

The mechanism of action of Cyclohexanol, 2-(2-methylphenyl)-, trans- depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanol, 2-methyl-2-phenyl-, trans-
  • Cyclohexanol, 2-methyl-, trans-
  • Cyclohexanol, 2-phenyl-, trans-

Uniqueness

Cyclohexanol, 2-(2-methylphenyl)-, trans- is unique due to the presence of both a cyclohexanol ring and a 2-methylphenyl group in a trans configuration. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

6125-71-9

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

(1R,2S)-2-(2-methylphenyl)cyclohexan-1-ol

InChI

InChI=1S/C13H18O/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14/h2-3,6-7,12-14H,4-5,8-9H2,1H3/t12-,13+/m0/s1

InChI Key

FTDCRHPZMQFMID-QWHCGFSZSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@@H]2CCCC[C@H]2O

Canonical SMILES

CC1=CC=CC=C1C2CCCCC2O

Origin of Product

United States

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